molecular formula C7H7ClF3N3O B3035480 5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321533-91-9

5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B3035480
CAS No.: 321533-91-9
M. Wt: 241.6 g/mol
InChI Key: IZZJVBOXFPDBKI-UHFFFAOYSA-N
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Description

5-Chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative characterized by a chloro group at position 5, a trifluoromethyl group at position 3, and a dimethyl-substituted carboxamide moiety at position 2. This compound belongs to a class of agrochemicals and pharmaceuticals where pyrazole cores are frequently modified to optimize biological activity and physicochemical properties. Its synthesis typically involves coupling reactions using reagents such as EDCI and HOBt in DMF, as exemplified in analogous pyrazole-carboxamide syntheses . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxamide moiety contributes to hydrogen bonding and target affinity. Applications span insecticidal activity (e.g., anthranilic diamide analogs) and receptor modulation (e.g., cannabinoid CB1 antagonists) .

Properties

IUPAC Name

5-chloro-N,1-dimethyl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF3N3O/c1-12-6(15)3-4(7(9,10)11)13-14(2)5(3)8/h1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZJVBOXFPDBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N(N=C1C(F)(F)F)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101162999
Record name 5-Chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321533-91-9
Record name 5-Chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321533-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101162999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H7ClF3N3O2S
  • Molecular Weight : 277.65 g/mol
  • CAS Number : 922516-22-1

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its potential to inhibit cell proliferation and induce apoptosis in cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF7 (Breast)3.79
HepG2 (Liver)0.01
NCI-H460 (Lung)0.39
A549 (Lung)0.95
SF-268 (Brain)31.5

The compound has shown varying degrees of effectiveness across different cancer types, with particularly potent activity against HepG2 liver cancer cells.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with specific molecular targets involved in cell proliferation and survival pathways. Key mechanisms include:

  • Inhibition of Kinases : Many pyrazole compounds have been reported to inhibit kinases such as Aurora-A and CDK2, which are critical for cell cycle regulation.
  • Induction of Apoptosis : The activation of apoptotic pathways has been observed in several studies, indicating that these compounds can trigger programmed cell death in malignant cells.

Table 2: Mechanisms of Action

MechanismDescription
Kinase InhibitionTargets Aurora-A and CDK2, disrupting cell cycle
Apoptosis InductionActivates intrinsic apoptotic pathways

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • Study on MCF7 Cells :
    • Researchers found that the compound reduced cell viability significantly at concentrations as low as 3.79 µM, indicating strong anticancer potential against breast cancer cells .
  • Evaluation Against HepG2 Cells :
    • In a study focused on liver cancer, the compound exhibited an IC50 value of 0.01 µM, showcasing its potency and potential as a therapeutic agent for liver malignancies .
  • Lung Cancer Studies :
    • The compound was also tested against A549 and NCI-H460 lung cancer cells, demonstrating effective inhibition with IC50 values of 0.95 µM and 0.39 µM respectively .

Comparison with Similar Compounds

Key Observations :

  • Halogenated aryl groups (e.g., 4-chlorophenyl in 3b) increase melting points compared to non-halogenated analogs (3a: 133–135°C vs. 3b: 171–172°C) due to enhanced intermolecular forces .
  • Fluorine substitution (3d) improves metabolic stability and bioavailability, as seen in its higher yield (71%) compared to 3c (62%) .
  • Carboxamide vs.

Insecticidal Activity

Anthranilic diamide analogs with 1-aryl-5-chloro-3-(trifluoromethyl) pyrazole motifs (e.g., compounds) exhibit moderate to potent activity against Mythimna separata:

  • Trifluoromethyl Role: Compounds retaining the CF₃ group show enhanced binding to ryanodine receptors, with EC₅₀ values <50 mg/L in some cases .
  • Aryl Substitution : 4-Chloroaryl groups improve ovicidal activity, mirroring trends in Chlorantraniliprole derivatives .

Cannabinoid CB1 Antagonism

The compound in (5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide) demonstrates high CB1 antagonism (IC₅₀ = 0.139 nM) due to:

  • Dichlorophenyl Groups : Enhance hydrophobic interactions with the receptor’s binding pocket.
  • Pyridylmethyl Moiety : Facilitates π-π stacking with aromatic residues in the active site .

Fungicidal Activity

.

Insights :

  • EDCI/HOBt Coupling : Efficient for carboxamide formation but sensitive to steric hindrance (lower yields for bulky substituents) .
  • Triazole Incorporation (): Introduced via nucleophilic substitution, enhancing stability and bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Reactant of Route 2
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5-chloro-N,1-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

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